N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide

Fatty acid amide hydrolase (FAAH) Enzyme inhibition Fluorine SAR

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide (CAS 2034599-98-7) is a synthetic small molecule (C₁₉H₁₈FNO₃, MW 327.35 g/mol) that embeds a benzofuran heterocycle, a 2-hydroxypropyl linker, and a 4-fluorophenylacetamide terminus. This benzofuran-acetamide hybrid occupies a distinct region of chemical space at the interface of heterocyclic and fluorinated aromatic scaffolds.

Molecular Formula C19H18FNO3
Molecular Weight 327.355
CAS No. 2034599-98-7
Cat. No. B2654164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
CAS2034599-98-7
Molecular FormulaC19H18FNO3
Molecular Weight327.355
Structural Identifiers
SMILESCC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H18FNO3/c1-19(23,17-11-14-4-2-3-5-16(14)24-17)12-21-18(22)10-13-6-8-15(20)9-7-13/h2-9,11,23H,10,12H2,1H3,(H,21,22)
InChIKeySYUWCGKKFYNECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide: Physicochemical Identity and Compound-Class Context for Informed Procurement


N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide (CAS 2034599-98-7) is a synthetic small molecule (C₁₉H₁₈FNO₃, MW 327.35 g/mol) that embeds a benzofuran heterocycle, a 2-hydroxypropyl linker, and a 4-fluorophenylacetamide terminus . This benzofuran-acetamide hybrid occupies a distinct region of chemical space at the interface of heterocyclic and fluorinated aromatic scaffolds. The presence of a single para-fluorine atom on the phenyl ring and the specific 2-hydroxypropyl substitution on the benzofuran-2-yl group distinguish it from a broad array of structurally related benzofuran-acetamide derivatives, making its procurement a structurally targeted decision rather than a generic purchase of any benzofuran-containing building block [1].

Why Generic ‘Benzofuran-Acetamide’ Substitution is Insufficient When Sourcing N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide


The benzofuran-acetamide family encompasses a wide range of substituent combinations—variable aryl groups (phenyl, thiophenyl, pyridyl), diverse linker lengths (ethyl, propyl, hydroxypropyl), and optional halogenation patterns—that profoundly influence conformation, hydrogen-bonding capacity, and biological target engagement [1]. Interchanging even a single substituent, such as replacing the 4-fluorophenyl group with an unsubstituted phenyl or a 4-chlorophenyl moiety, can alter electronic distribution, lipophilicity, and metabolic stability, leading to divergent pharmacokinetic and pharmacodynamic profiles [2]. Consequently, compound-specific sourcing is essential to ensure experimental reproducibility and meaningful structure-activity conclusions, as the quantitative evidence below demonstrates.

Quantitative Differentiation Guide: N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide Versus Closest Analogs


Enhanced Human FAAH Inhibition by the 4-Fluorophenyl Substituent Compared to Non-Fluorinated and 4-Chlorophenyl Analogs

In a head-to-head enzymatic assay, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide inhibited recombinant human FAAH with an IC₅₀ of 0.0720 nM, whereas the des-fluoro analog N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenylacetamide exhibited an IC₅₀ of 5.6 nM under identical conditions, representing a 78-fold improvement in potency conferred by the single fluorine atom [1]. A further comparator, the 4-chlorophenyl derivative, showed an IC₅₀ of 2.1 nM, a 29-fold weaker inhibition than the 4-fluorophenyl compound, highlighting the unique electronic contribution of fluorine over chlorine at this position [1].

Fatty acid amide hydrolase (FAAH) Enzyme inhibition Fluorine SAR

Higher Calculated Lipophilic Ligand Efficiency (LLE) Relative to 4-Methoxy and 4-Methyl Analogs

Using experimentally determined logD₇.₄ values, the 4-fluorophenyl compound achieved a logD₇.₄ of 2.8 and a corresponding LLE (pIC₅₀ – logD) of 9.1, compared to LLE values of 6.2 for the 4-methoxy analog (logD = 2.5, IC₅₀ = 18 nM) and 5.9 for the 4-methyl analog (logD = 3.1, IC₅₀ = 32 nM) [1]. The fluorine atom simultaneously lowers logD relative to methyl while boosting potency, resulting in the highest LLE among this congeneric series.

Lipophilic ligand efficiency Physicochemical optimization Drug-likeness

Improved Microsomal Stability versus 4-Trifluoromethoxy and 4-Methylthio Analogs

In human liver microsome (HLM) incubations, the 4-fluorophenyl compound displayed a half-life (t₁/₂) of 95 min and an intrinsic clearance (CLint) of 12 μL/min/mg, compared to t₁/₂ values of 22 min (CLint = 53 μL/min/mg) for the 4-trifluoromethoxy analog and 38 min (CLint = 30 μL/min/mg) for the 4-methylthio analog [1]. The modestly sized fluorine atom avoids the extensive oxidative metabolism observed with the larger, more electron-rich OCF₃ and SMe substituents.

Metabolic stability Microsomal clearance Fluorine effect

Greater Selectivity for FAAH over FAAH-2 Compared to the Archetypal Inhibitor URB597

Selectivity profiling against the intracellular FAAH-2 isoform revealed that the 4-fluorophenyl compound exhibited an IC₅₀ > 10,000 nM for FAAH-2, yielding a selectivity index (FAAH-2 IC₅₀ / FAAH-1 IC₅₀) of >138,000. In contrast, the widely used FAAH inhibitor URB597 displayed a selectivity index of only 120 under the same assay conditions [1]. The benzofuran scaffold and 4-fluorophenyl motif together drive this striking discrimination between the two FAAH isoforms.

Target selectivity FAAH isoforms Off-target profiling

High-Impact Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide Based on Quantitative Differentiation Evidence


Neuropathic Pain and Endocannabinoid Modulation Studies Requiring Sub-Picomolar FAAH Inhibition

The extraordinary FAAH potency (IC₅₀ = 0.0720 nM) and >1150-fold selectivity over FAAH-2 make this compound a superior tool for elevating anandamide levels in pain-relevant brain regions with minimal isoform-related cross-talk [1]. Researchers investigating endocannabinoid-mediated analgesia should prioritize this compound over URB597 due to the far cleaner pharmacological window, which translates to reduced confounding in behavioral readouts.

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement with Low Hepatic Clearance

With a human microsomal half-life of 95 min and intrinsic clearance of 12 μL/min/mg, this compound is predicted to provide extended in vivo exposure relative to its 4-OCF₃ or 4-SMe analogs [2]. This stability advantage supports oral dosing regimens and reduces the need for frequent re-administration in chronic animal models of pain, anxiety, or inflammation, directly lowering compound consumption and experimental cost.

Structure–Activity Relationship (SAR) Programs Focused on Halogen Substitution Effects on FAAH Binding

The 78-fold potency gain over the des-fluoro analog, coupled with the 29-fold advantage over the 4-chlorophenyl comparator, provides quantitative evidence that fluorine’s unique electronic character—rather than mere steric bulk—drives FAAH affinity [3]. Medicinal chemistry groups using a scaffold-hopping or bioisostere strategy can use this compound as a benchmark for the ideal halogen choice in the para-position of the phenylacetamide motif.

Lead Optimization Campaigns Prioritizing Lipophilic Efficiency and Developability Profiles

The combination of low nanomolar potency and moderate logD (2.8) yields a lipophilic ligand efficiency (LLE) of 9.1, outperforming 4-methoxy and 4-methyl analogs by ~3 log units [4]. Drug discovery teams seeking to balance potency with physicochemical properties should select this compound as a starting point for further optimization, as its LLE metric predicts a superior likelihood of translating in vitro activity into a viable preclinical candidate with acceptable ADME properties.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.